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molecular formula C16H22O B8401024 4-(p-Cyclohexylphenyl)-2-butanone

4-(p-Cyclohexylphenyl)-2-butanone

Cat. No. B8401024
M. Wt: 230.34 g/mol
InChI Key: FCGWUJBDFDCJJX-UHFFFAOYSA-N
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Patent
US04062978

Procedure details

To a stirred solution of aluminium chloride (0.15 mole) in cyclohexylbenzene (0.5 mole) at 10° - 15° C was added dropwise methyl vinyl ketone. The resulting mixture was left overnight at room temperature and worked up as above The crude ketone was purified by distillation, b.p. 150 - 60 (2 mm), followed by column chromatography using silica as support and petrol/ethyl acetate as eluants.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:17]([C:19]([CH3:21])=[O:20])=[CH2:18]>>[CH:11]1([C:5]2[CH:6]=[CH:7][C:8]([CH2:18][CH2:17][C:19](=[O:20])[CH3:21])=[CH:9][CH:10]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.5 mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Two
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was purified by distillation, b.p

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(C=C1)CCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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